molecular formula C24H16ClN3O4 B11451678 5-(4-Chlorophenyl)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide

5-(4-Chlorophenyl)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide

Cat. No.: B11451678
M. Wt: 445.9 g/mol
InChI Key: ZCFCKSKGEFHOPY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a chlorophenyl group and a carboxamide group, along with an oxazolo[4,5-B]pyridine moiety. Its unique structure suggests potential biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Furan Ring: Starting from a suitable furan precursor, the furan ring can be functionalized with a chlorophenyl group through electrophilic aromatic substitution.

    Oxazolo[4,5-B]pyridine Synthesis: The oxazolo[4,5-B]pyridine moiety can be synthesized separately through cyclization reactions involving pyridine derivatives and suitable reagents.

    Coupling Reactions: The final step involves coupling the furan derivative with the oxazolo[4,5-B]pyridine derivative using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features suggest potential activity in modulating biological pathways.

Medicine

In medicinal chemistry, 5-(4-Chlorophenyl)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide could be investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, offering possibilities for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-N-(4-hydroxyphenyl)furan-2-carboxamide: Lacks the oxazolo[4,5-B]pyridine moiety.

    5-(4-Chlorophenyl)-N-(3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide: Similar structure but with different substitution patterns.

Uniqueness

The presence of the oxazolo[4,5-B]pyridine moiety in 5-(4-Chlorophenyl)-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide distinguishes it from other similar compounds. This moiety can confer unique biological activities and enhance the compound’s potential as a therapeutic agent.

Properties

Molecular Formula

C24H16ClN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H16ClN3O4/c1-13-11-16(12-17(21(13)29)24-28-22-19(32-24)3-2-10-26-22)27-23(30)20-9-8-18(31-20)14-4-6-15(25)7-5-14/h2-12,29H,1H3,(H,27,30)

InChI Key

ZCFCKSKGEFHOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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